N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine
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Overview
Description
N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorinated phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine typically involves the Hantzsch thiazole synthesis. This method entails the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol . The specific precursors used in this synthesis are 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide . The reaction conditions include heating the mixture under reflux to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction parameters, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with varying functional groups.
Scientific Research Applications
N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with prostaglandin synthase, affecting inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-fluoro-3-methylphenyl isocyanate
- 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
Uniqueness
N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine is unique due to its combination of a thiazole ring, a fluorinated phenyl group, and a pyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14FN3S |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14FN3S/c1-10-4-3-7-18-15(10)20-16-19-14(9-21-16)12-5-6-13(17)11(2)8-12/h3-9H,1-2H3,(H,18,19,20) |
InChI Key |
NPJBPEZSHOHFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)F)C |
Origin of Product |
United States |
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